molecular formula C9H11BrO2 B1282315 1-Bromo-4-methoxy-2-(methoxymethyl)benzene CAS No. 94527-39-6

1-Bromo-4-methoxy-2-(methoxymethyl)benzene

Cat. No.: B1282315
CAS No.: 94527-39-6
M. Wt: 231.09 g/mol
InChI Key: KFWYLHYVLKUTFY-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-(methoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of 4-methoxy-2-(methoxymethyl)phenol, 4-methoxy-2-(methoxymethyl)aniline, etc.

    Oxidation: Formation of 4-methoxy-2-(methoxymethyl)benzaldehyde or 4-methoxy-2-(methoxymethyl)benzoic acid.

    Reduction: Formation of 4-methoxy-2-(methoxymethyl)benzene.

Scientific Research Applications

1-Bromo-4-methoxy-2-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methoxymethyl groups can undergo oxidation or reduction. These reactions can alter the compound’s structure and function, leading to various biological and chemical effects .

Comparison with Similar Compounds

1-Bromo-4-methoxy-2-(methoxymethyl)benzene can be compared with similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the presence or absence of certain functional groups.

Properties

IUPAC Name

1-bromo-4-methoxy-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(12-2)3-4-9(7)10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYLHYVLKUTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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